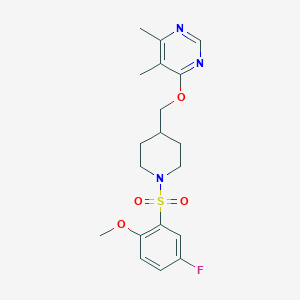
4-((1-((5-Fluor-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C19H24FN3O4S and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Rolle der Verbindung: 4-((1-((5-Fluor-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidin dient als Organoboran-Reagenz bei der SM-Kupplung. Seine milden Reaktionsbedingungen und die Toleranz gegenüber funktionellen Gruppen machen es zu einem wertvollen Werkzeug für die Synthese komplexer Moleküle .
- Stabilität: Obwohl in Wasser nur marginal stabil, können Verbindungen wie this compound als Borträger für die gezielte Arzneimittelverabreichung dienen .
- Targeting von Sulfonamiden: Die Sulfonamid-Einheit in der Verbindung ist in der chemischen Biologie relevant. Sulfonamide sind bekannt für ihre Wechselwirkungen mit Enzymen und Rezeptoren .
Suzuki–Miyaura-Kupplung
Arzneimittelentwicklung und -verabreichung
Chemische Biologie
Kristallographie und Mechanistische Studien
Biologische Aktivität
The compound 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H22FN3O4S
- Molecular Weight : 395.5 g/mol
- CAS Number : 2034473-56-6
The compound features a pyrimidine ring substituted with a methoxy group and a piperidine moiety linked through a sulfonyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity.
- Receptor Binding : The piperidine structure enhances binding affinity to specific receptors, potentially modulating their activity.
Pharmacological Effects
Research indicates that compounds similar to 4-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine exhibit various pharmacological effects:
- Antibacterial Activity : Demonstrated efficacy against strains such as Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines .
- Anticancer Potential : Preliminary studies suggest it could inhibit cell proliferation in cancer cell lines .
- Hypoglycemic Effects : Some derivatives have shown promise in lowering blood glucose levels .
Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of related piperidine derivatives, finding significant inhibition against multiple bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis due to enzyme inhibition .
Study 2: Enzyme Inhibition
In vitro assays demonstrated that derivatives of the compound inhibited acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases . The following table summarizes the inhibitory effects observed:
| Compound | AChE Inhibition (%) | Bacterial Strain |
|---|---|---|
| 4-((1-(5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine | 75% | E. coli |
| Similar Piperidine Derivative | 68% | S. aureus |
Study 3: Anticancer Activity
Research on the anticancer potential revealed that the compound inhibited proliferation in the A431 vulvar epidermal carcinoma cell line, with IC50 values indicating effective cytotoxicity at low concentrations .
Eigenschaften
IUPAC Name |
4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4S/c1-13-14(2)21-12-22-19(13)27-11-15-6-8-23(9-7-15)28(24,25)18-10-16(20)4-5-17(18)26-3/h4-5,10,12,15H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOXAFLETFLFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














